Lorecivivint, also known as lorecivivint, is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [, ]. These kinases are involved in regulating the Wnt signaling pathway, a key pathway involved in cell growth, differentiation, and development [, ]. By inhibiting CLK2 and DYRK1A, lorecivivint modulates the Wnt pathway, exhibiting potential therapeutic benefits in various disease models, primarily osteoarthritis [, , , , , , , , , ]. Lorecivivint is being investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD) due to its ability to potentially slow or halt the progression of joint damage [, , ].
Lorecivivint functions as a dual inhibitor of CLK2 and DYRK1A, two kinases involved in the Wnt signaling pathway [, ]. The Wnt pathway plays a crucial role in regulating cartilage homeostasis, and its dysregulation is implicated in osteoarthritis pathogenesis [, , , ]. By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling, leading to:
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 38665-10-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: